

In-silico prediction of Dicamba-5-hydroxypentanoic acid properties

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Compound of Interest

Compound Name: *Dicamba-5-hydroxypentanoic acid*

Cat. No.: *B12383312*

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An In-Depth Technical Guide to the In-Silico Prediction of **Dicamba-5-Hydroxypentanoic Acid** Properties

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide effective against a broad spectrum of broadleaf weeds.[1][2] Its primary mode of action is to mimic natural plant auxins, leading to uncontrolled growth and eventual plant death.[1][3] In the environment and within non-resistant plants, dicamba is metabolized into various compounds, with 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA) being metabolites of concern.[4][5]

This guide focuses on a specific derivative, **Dicamba-5-hydroxypentanoic acid**. This molecule is an ester formed between the carboxylic acid group of Dicamba and the hydroxyl group of 5-hydroxypentanoic acid. As this is not a commonly reported natural metabolite, experimental data on its physicochemical and toxicological properties are scarce. Therefore, in-silico (computational) prediction methods are indispensable for conducting a preliminary risk assessment and understanding its potential environmental fate and biological interactions.

In-silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing for characterizing novel or understudied chemical entities.[6][7] These computational tools are increasingly

utilized for regulatory purposes to screen chemicals and prioritize them for further testing.^[6]^[8]^[9]

Predicted Physicochemical Properties

The physicochemical properties of a compound govern its behavior in the environment and in biological systems. The following table summarizes the predicted properties of **Dicamba-5-hydroxypentanoic acid**, derived from the known properties of the parent compound, Dicamba, and the structural contribution of the 5-hydroxypentanoic acid ester chain. The addition of this aliphatic chain is expected to significantly alter properties like solubility, volatility, and partitioning behavior.

Property	Parent Compound (Dicamba)	Predicted: Dicamba-5-hydroxypentanoic acid	Rationale for Prediction
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	C ₁₃ H ₁₄ Cl ₂ O ₅	Esterification with 5-hydroxypentanoic acid.
Molecular Weight	221.04 g/mol	321.15 g/mol	Increased mass from the added ester chain.
LogP (Octanol-Water Partition Coeff.)	~2.2 (Varies with pH)	< 2.0	The addition of a hydroxyl and another carboxyl group increases polarity, reducing partitioning into octanol.
Water Solubility	4,500 mg/L	> 4,500 mg/L	Increased polarity and hydrogen bonding potential from the hydroxyl and ester groups are predicted to enhance water solubility. [10]
pKa	~1.87 [10]	~1.87 (from Dicamba moiety), ~4.5 (from pentanoic acid)	The benzoic acid pKa remains, but a second, weaker acidic proton is introduced on the pentanoic acid chain.
Vapor Pressure	1.67 mPa [10]	Substantially lower than Dicamba	Increased molecular weight and polarity significantly reduce the compound's tendency to enter the gas phase.

Koc (Soil Organic
Carbon-Water
Partitioning Coeff.)

~2.0 mL/g[10]

< 2.0 mL/g

Higher polarity and
water solubility
suggest weaker
binding to soil organic
matter, potentially
increasing mobility in
soil.[3]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical within an organism. This is a crucial component of a toxicological assessment. The following predictions are based on established in-silico models and knowledge of the parent compound.

ADMET Parameter	Prediction for Dicamba-5-hydroxypentanoic acid	Justification
Absorption	Moderate to Low Oral Absorption: The increased size and polarity may reduce passive diffusion across the gastrointestinal tract compared to Dicamba. Low Dermal Absorption: Skin absorption of the parent Dicamba is already low; the larger, more polar derivative is expected to have even lower dermal penetration. [3]	
Distribution	Limited Distribution: The compound's increased polarity may limit its ability to cross biological membranes and distribute into tissues, potentially leading to higher plasma concentrations relative to tissue concentrations.	
Metabolism	Susceptible to Hydrolysis and Phase II Conjugation: The ester linkage is a prime target for hydrolysis by esterase enzymes, which would release Dicamba and 5-hydroxypentanoic acid. The free hydroxyl group is a potential site for Phase II metabolism, such as glucuronidation. [7]	
Excretion	Rapid Renal (Urine) Excretion: Like its parent compound, this	

more water-soluble derivative is expected to be efficiently eliminated from the body via the kidneys.[3]

Toxicity

Acute Toxicity (LD50): Likely low, similar to or lower than Dicamba (Rat oral LD50 >2000 mg/kg), but hydrolysis could release the parent compound. [3] Genotoxicity: Requires specific prediction, as structural alerts for mutagenicity may be present. Dicamba has shown some genotoxic potential at high concentrations.[3] Ecotoxicity: High water solubility and mobility could pose a risk to aquatic organisms if the compound leaches into waterways.[3][11]

Experimental Protocols for In-Silico Prediction

Protocol 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to a specific physical, chemical, or biological property.[12][13]

Methodology:

- **Data Curation:** A dataset of diverse chemicals structurally related to the target molecule is assembled. This dataset must have reliable, experimentally determined values for the endpoint of interest (e.g., LD50, LogP).

- **Molecular Structure Representation:** The 2D or 3D structure of each molecule in the dataset, including **Dicamba-5-hydroxypentanoic acid**, is generated and optimized using computational chemistry software.
- **Descriptor Calculation:** A wide range of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, physicochemical, and electronic features.
- **Model Development:** Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), are used to create a mathematical model that best correlates the calculated descriptors with the experimental endpoint.[\[8\]](#)[\[9\]](#)
- **Rigorous Validation:** The model's predictive power and robustness are thoroughly tested.
 - **Internal Validation:** Techniques like cross-validation (e.g., leave-one-out) are used on the training set.
 - **External Validation:** The model is used to predict the endpoint for a set of chemicals not used during model development.
- **Applicability Domain (AD) Definition:** The chemical space in which the model can make reliable predictions is defined. Predictions for molecules falling outside the AD, like novel derivatives, are considered less certain.[\[9\]](#)

Protocol 2: ADMET and Physicochemical Property Prediction Using Software

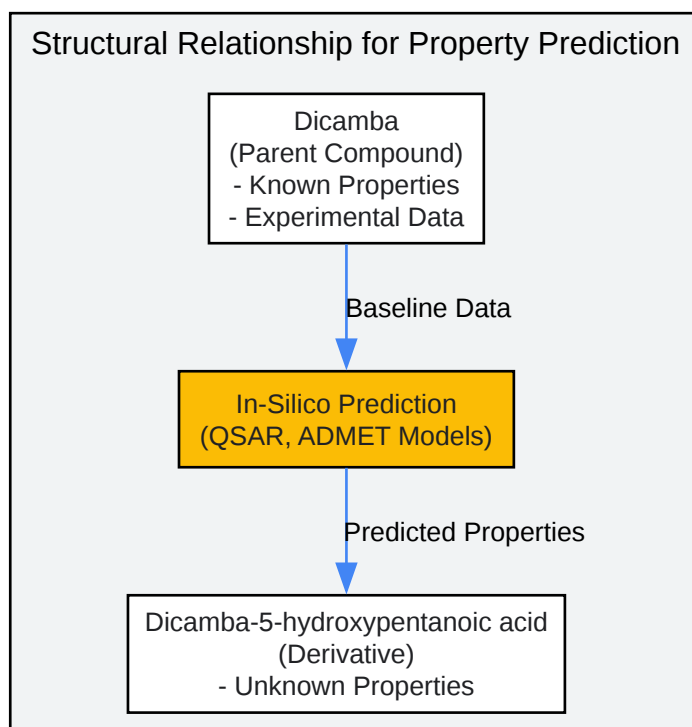
Numerous software platforms are available that use pre-built, validated models to predict ADMET and physicochemical properties.[\[14\]](#)[\[15\]](#)

Methodology:

- **Input Chemical Structure:** The structure of **Dicamba-5-hydroxypentanoic acid** is provided to the software. This is typically done by drawing the structure, or inputting a standard chemical identifier like a SMILES string (e.g., COC1=C(C(=CC(=C1)Cl)C(=O)OCCCC(O)C(=O)O)Cl).

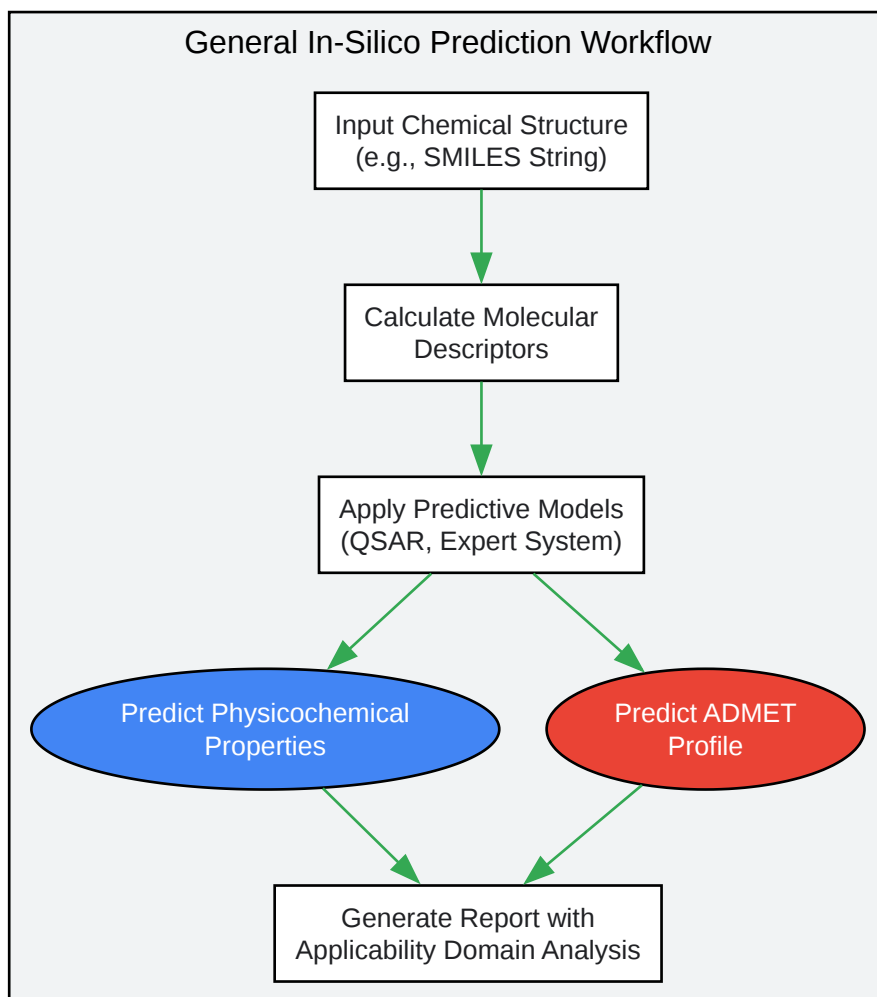
- **Select Prediction Modules:** The user selects the desired endpoints for prediction from a library of available models. This can include:
 - Physicochemical Properties: LogP, Water Solubility, pKa.
 - Pharmacokinetics (ADME): Human Intestinal Absorption (HIA), Caco-2 Permeability, Plasma Protein Binding, Cytochrome P450 (CYP) metabolism.^[7]
 - Toxicity: Ames Mutagenicity, Carcinogenicity, Developmental Toxicity, hERG inhibition.
- **Run Prediction:** The software automatically calculates the necessary molecular descriptors for the input structure and applies its internal QSAR and expert system models.
- **Analyze Output:** The software generates a report summarizing the predicted values. This report often includes a confidence score or an indication of whether the query molecule falls within the model's applicability domain, which is critical for interpreting the reliability of the prediction.

Mandatory Visualizations



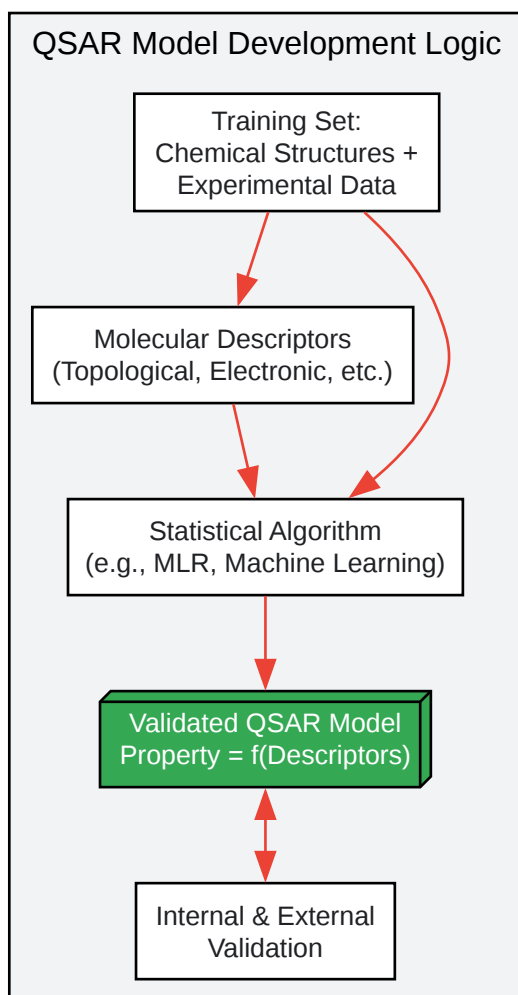
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Caption: Logical relationship for predicting derivative properties.



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Caption: Workflow for in-silico property and toxicity prediction.



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Caption: Logical flow of Quantitative Structure-Activity Relationship (QSAR) model development.

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